1-ethyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Description
1-ethyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C19H19NO3S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Quinoline derivatives are key intermediates in the synthesis of a wide range of compounds with pharmacological and biological activities. For instance, substituted 1-methyl-3,4-dihydro-isoquinolines have been converted to various substituted tetrahydro-isoquinolines, demonstrating analgesic and spasmolytic properties, especially those containing a halogenated phenylethyl group (Brossi et al., 1960). Additionally, quinolinyl chalcones containing a pyrazole group have shown promising antimicrobial and antioxidant activities, highlighting the utility of quinoline derivatives in developing new therapeutic agents (Prasath et al., 2015).
Pharmacological Applications
Quinoline derivatives have been explored for their pharmacological potential. For example, 4-substituted-3-phenylquinolin-2(1H)-ones have been studied as glycine site N-methyl-D-aspartate antagonists with in vivo activity, indicating their potential application in neuropharmacology (Carling et al., 1997). This suggests that "1-ethyl-6-methyl-3-tosylquinolin-4(1H)-one" could also have relevance in designing new molecules with central nervous system activity.
Material Science Applications
Quinoline derivatives are also useful in material science, particularly in the development of corrosion inhibitors for metals. For instance, 8-hydroxyquinoline-based compounds have been evaluated as corrosion inhibitors for carbon steel, demonstrating their potential in protecting metals from corrosion in acidic environments (Faydy et al., 2019). This indicates that quinoline derivatives, including "1-ethyl-6-methyl-3-tosylquinolin-4(1H)-one," could be explored for similar applications in protecting materials from degradation.
Properties
IUPAC Name |
1-ethyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-4-20-12-18(19(21)16-11-14(3)7-10-17(16)20)24(22,23)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEGBFQGEHPRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.